11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
Overview
Description
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one, also known as Mifepristone, is a synthetic steroid compound. It is primarily known for its use as an antiprogestogen and antiglucocorticoid. Mifepristone has been widely studied and utilized in various medical applications, particularly in the field of reproductive health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor.
Functional Group Modification: Introduction of the dimethylamino group at the 4-position of the phenyl ring.
Hydroxylation: Addition of a hydroxyl group at the 17beta position.
Propynylation: Introduction of the propynyl group at the 17-position.
Formation of the Dienone Structure: Establishment of the double bonds at the 4,9 positions of the steroid nucleus.
Industrial Production Methods
Industrial production of Mifepristone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated derivatives and amine-substituted compounds.
Scientific Research Applications
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in medical abortion, management of early miscarriage, and treatment of Cushing’s syndrome.
Industry: Employed in the pharmaceutical industry for the development of steroid-based drugs.
Mechanism of Action
The mechanism of action of 11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one involves:
Progesterone Receptor Antagonism: Blocking the effects of progesterone, leading to changes in the endometrium and cervical dilation.
Glucocorticoid Receptor Antagonism: Inhibiting the effects of glucocorticoids, which affects glucose metabolism and immune response.
Comparison with Similar Compounds
Similar Compounds
RU-486: Another name for Mifepristone, with similar properties and applications.
Ulipristal Acetate: A selective progesterone receptor modulator used for emergency contraception.
Levonorgestrel: A synthetic progestogen used in contraceptives.
Uniqueness
11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one is unique due to its dual action as an antiprogestogen and antiglucocorticoid, making it versatile in both reproductive health and endocrine disorders .
Properties
IUPAC Name |
(11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25-,26?,28+,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHAHZOOUSRJNA-YYTJNDDGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84371-65-3 | |
Record name | mifepristone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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